molecular formula C25H20ClN3O4S B6559885 methyl 3-[(4-{[(2-chlorophenyl)methyl]carbamoyl}phenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1021260-98-9

methyl 3-[(4-{[(2-chlorophenyl)methyl]carbamoyl}phenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6559885
CAS No.: 1021260-98-9
M. Wt: 494.0 g/mol
InChI Key: KKKANBYCAUCEQU-UHFFFAOYSA-N
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Description

Methyl 3-[(4-{[(2-chlorophenyl)methyl]carbamoyl}phenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H20ClN3O4S and its molecular weight is 494.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 493.0863050 g/mol and the complexity rating of the compound is 788. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-[(4-{[(2-chlorophenyl)methyl]carbamoyl}phenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core with various substituents that may influence its biological activity. The molecular formula is C22H22ClN3O3SC_{22}H_{22}ClN_3O_3S with a molecular weight of approximately 439.94 g/mol. Its structure includes a chlorophenyl group, which is often associated with enhanced biological activity due to the electron-withdrawing properties of chlorine.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of quinazoline have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

Case Study:
A study evaluated the cytotoxic effects of related quinazoline derivatives on human breast cancer cells (MCF-7). The results demonstrated that these compounds could inhibit cell growth with an IC50 value of less than 10 µM, suggesting potent anticancer activity .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary tests indicate that it exhibits activity against both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential use in treating inflammatory diseases.

Mechanism of Action:
The anti-inflammatory effects may be attributed to the inhibition of NF-kB signaling pathways, which are crucial in regulating immune responses .

Research Findings

Various research studies have focused on the synthesis and biological evaluation of related compounds. For example:

  • Synthesis : The synthesis of methyl 3-[(4-{[(2-chlorophenyl)methyl]carbamoyl}phenyl)methyl]-4-oxo-2-sulfanylidene derivatives has been achieved through multi-step reactions involving condensation and cyclization techniques.
  • Biological Evaluation : A comprehensive evaluation involving cell viability assays, apoptosis assays, and molecular docking studies has been conducted to understand the interaction between these compounds and their biological targets.

Properties

IUPAC Name

methyl 3-[[4-[(2-chlorophenyl)methylcarbamoyl]phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O4S/c1-33-24(32)17-10-11-19-21(12-17)28-25(34)29(23(19)31)14-15-6-8-16(9-7-15)22(30)27-13-18-4-2-3-5-20(18)26/h2-12H,13-14H2,1H3,(H,27,30)(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKANBYCAUCEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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